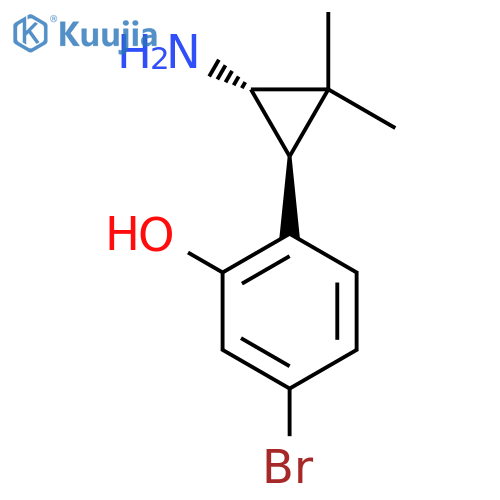

Cas no 2227892-12-6 (rac-2-(1R,3R)-3-amino-2,2-dimethylcyclopropyl-5-bromophenol)

rac-2-(1R,3R)-3-amino-2,2-dimethylcyclopropyl-5-bromophenol 化学的及び物理的性質

名前と識別子

-

- rac-2-(1R,3R)-3-amino-2,2-dimethylcyclopropyl-5-bromophenol

- EN300-1907452

- rac-2-[(1R,3R)-3-amino-2,2-dimethylcyclopropyl]-5-bromophenol

- 2227892-12-6

-

- インチ: 1S/C11H14BrNO/c1-11(2)9(10(11)13)7-4-3-6(12)5-8(7)14/h3-5,9-10,14H,13H2,1-2H3/t9-,10-/m0/s1

- InChIKey: HIJDPZYDAJEZAU-UWVGGRQHSA-N

- ほほえんだ: BrC1C=CC(=C(C=1)O)[C@H]1[C@@H](C1(C)C)N

計算された属性

- せいみつぶんしりょう: 255.02588g/mol

- どういたいしつりょう: 255.02588g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 231

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 46.2Ų

rac-2-(1R,3R)-3-amino-2,2-dimethylcyclopropyl-5-bromophenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1907452-0.5g |

rac-2-[(1R,3R)-3-amino-2,2-dimethylcyclopropyl]-5-bromophenol |

2227892-12-6 | 0.5g |

$1385.0 | 2023-09-18 | ||

| Enamine | EN300-1907452-10.0g |

rac-2-[(1R,3R)-3-amino-2,2-dimethylcyclopropyl]-5-bromophenol |

2227892-12-6 | 10g |

$6205.0 | 2023-06-02 | ||

| Enamine | EN300-1907452-0.05g |

rac-2-[(1R,3R)-3-amino-2,2-dimethylcyclopropyl]-5-bromophenol |

2227892-12-6 | 0.05g |

$1212.0 | 2023-09-18 | ||

| Enamine | EN300-1907452-1.0g |

rac-2-[(1R,3R)-3-amino-2,2-dimethylcyclopropyl]-5-bromophenol |

2227892-12-6 | 1g |

$1442.0 | 2023-06-02 | ||

| Enamine | EN300-1907452-2.5g |

rac-2-[(1R,3R)-3-amino-2,2-dimethylcyclopropyl]-5-bromophenol |

2227892-12-6 | 2.5g |

$2828.0 | 2023-09-18 | ||

| Enamine | EN300-1907452-1g |

rac-2-[(1R,3R)-3-amino-2,2-dimethylcyclopropyl]-5-bromophenol |

2227892-12-6 | 1g |

$1442.0 | 2023-09-18 | ||

| Enamine | EN300-1907452-5.0g |

rac-2-[(1R,3R)-3-amino-2,2-dimethylcyclopropyl]-5-bromophenol |

2227892-12-6 | 5g |

$4184.0 | 2023-06-02 | ||

| Enamine | EN300-1907452-0.25g |

rac-2-[(1R,3R)-3-amino-2,2-dimethylcyclopropyl]-5-bromophenol |

2227892-12-6 | 0.25g |

$1328.0 | 2023-09-18 | ||

| Enamine | EN300-1907452-0.1g |

rac-2-[(1R,3R)-3-amino-2,2-dimethylcyclopropyl]-5-bromophenol |

2227892-12-6 | 0.1g |

$1269.0 | 2023-09-18 | ||

| Enamine | EN300-1907452-5g |

rac-2-[(1R,3R)-3-amino-2,2-dimethylcyclopropyl]-5-bromophenol |

2227892-12-6 | 5g |

$4184.0 | 2023-09-18 |

rac-2-(1R,3R)-3-amino-2,2-dimethylcyclopropyl-5-bromophenol 関連文献

-

Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137

-

John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348

-

Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599

-

Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378

-

Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800

-

Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863

-

Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514

rac-2-(1R,3R)-3-amino-2,2-dimethylcyclopropyl-5-bromophenolに関する追加情報

Rac-2-(1R,3R)-3-Amino-2,2-Dimethylcyclopropyl-5-Bromophenol

Rac-2-(1R,3R)-3-Amino-2,2-Dimethylcyclopropyl-5-Bromophenol (CAS No. 2227892-12-6) is a complex organic compound with a unique structure that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its bicyclic framework, which includes a cyclopropane ring fused to a phenolic group. The presence of the amino group and the bromine substituent further enhances its chemical versatility and biological activity.

The synthesis of rac-2-(1R,3R)-3-amino-2,2-dimethylcyclopropyl-5-bromophenol involves a series of intricate reactions that highlight the advancements in modern organic synthesis. Researchers have employed various strategies, including enantioselective cyclopropanation and directed metallation techniques, to achieve high yields and enantiomeric purity. These methods not only underscore the importance of stereochemistry in drug design but also pave the way for the development of enantiomerically pure compounds with potential therapeutic applications.

Recent studies have focused on the pharmacological properties of this compound. Preclinical data suggest that rac-2-(1R,3R)-3-amino-2,2-dimethylcyclopropyl-5-bromophenol exhibits potent anti-inflammatory and antioxidant activities. These findings are particularly promising in the context of neurodegenerative diseases, where oxidative stress and inflammation play pivotal roles. Additionally, its ability to modulate key signaling pathways involved in cell proliferation and apoptosis makes it a potential candidate for anticancer therapies.

The stereochemistry of rac-2-(1R,3R)-3-amino- derivatives has been extensively studied to understand their influence on bioavailability and efficacy. Recent research highlights that the (1R,3R) configuration significantly enhances the compound's ability to cross cellular membranes and bind to target proteins. This stereochemical optimization is crucial for maximizing therapeutic potential while minimizing adverse effects.

In terms of applications, rac-2-(1R,3R)-3-amino- compounds are being explored as lead molecules in drug discovery programs targeting chronic inflammatory conditions and cancer. Their unique structure allows for interactions with multiple biological targets, making them versatile candidates for multitarget therapies. Furthermore, their stability under physiological conditions ensures prolonged residence time in the body, enhancing their therapeutic efficacy.

From a synthetic perspective, the development of efficient routes to prepare rac-2-(1R,3R)-3-amino-cyclopropylphenol derivatives has been a focal point for chemists. Recent advancements include the use of organocatalysis and transition metal-catalyzed cross-coupling reactions to construct the complex bicyclic framework. These methods not only improve synthetic efficiency but also enable access to structurally diverse analogs for further biological evaluation.

In conclusion, rac-2-(1R,3R)-3-amino-cyclopropylphenol derivatives, represented by CAS No. 898947468 (CAS No: 898947468), continue to be at the forefront of chemical research due to their unique properties and promising therapeutic potential. As ongoing studies unravel more about their mechanisms of action and optimize their pharmacokinetic profiles, these compounds hold great promise for advancing modern medicine.

2227892-12-6 (rac-2-(1R,3R)-3-amino-2,2-dimethylcyclopropyl-5-bromophenol) 関連製品

- 1620585-78-5(1H-Pyrazole-1-propanoic acid, 4-amino-, ethyl ester)

- 1515436-08-4(1-({pyrazolo1,5-apyrimidin-6-yl}methyl)piperazine)

- 104391-53-9(Ethyl 5-chloro-4-cyano-2-methoxybenzoate)

- 1221341-56-5(Tert-Butyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate)

- 2137519-71-0(5-chloro-1-(1-methoxypropan-2-yl)-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole)

- 2763913-07-9(2-[2-(2,2,2-Trifluoroacetyl)-2-azabicyclo[2.1.1]hexan-1-yl]acetic acid)

- 2940870-49-3(Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride)

- 1806750-60-6(2-Methyl-4-nitro-3-(trifluoromethoxy)pyridine-5-methanol)

- 1203186-14-4(2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-[(thiophen-2-yl)methyl]acetamide)

- 1448044-59-4(3-4-(4-fluorobenzenesulfonyl)piperidine-1-carbonylpyridine)